molecular formula C21H21N5O4 B12165734 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12165734
M. Wt: 407.4 g/mol
InChI Key: BXBMZWSJXWUSSP-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features both benzimidazole and quinazolinone moieties. These structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its dual pharmacophore structure, combining the properties of both benzimidazole and quinazolinone. This duality enhances its potential therapeutic applications, making it a versatile compound in drug development .

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H21N5O4/c1-29-17-9-13-16(10-18(17)30-2)23-12-26(21(13)28)11-20(27)22-8-7-19-24-14-5-3-4-6-15(14)25-19/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,27)(H,24,25)

InChI Key

BXBMZWSJXWUSSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

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